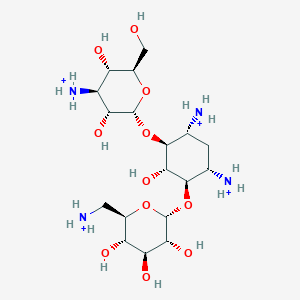

kanamycin A(4+)

Description

Overview of Kanamycin (B1662678) A's Significance in Chemical Biology

Kanamycin A is a cornerstone of molecular biology and genetic engineering, primarily utilized as a potent selective agent. creative-diagnostics.comrpicorp.com Its ability to inhibit protein synthesis in bacteria makes it highly effective for selecting cells that have successfully incorporated a kanamycin resistance gene. creative-diagnostics.comcreative-diagnostics.com This process is fundamental in cloning, recombinant protein production, and the creation of genetically modified organisms (GMOs). creative-diagnostics.comrpicorp.com

The mechanism of action involves Kanamycin A binding to the 30S subunit of the bacterial ribosome. creative-diagnostics.comdrugbank.compatsnap.com This binding interferes with the translation process, causing misreading of the mRNA and ultimately leading to the production of non-functional proteins and bacterial cell death. creative-diagnostics.comdrugbank.compatsnap.com This targeted action against prokaryotic ribosomes makes it a valuable tool for studying bacterial genetics and antibiotic resistance mechanisms. rpicorp.com

Furthermore, Kanamycin A's interaction with lipid bilayers is a subject of ongoing research. Studies have shown that it can disrupt bacterial membranes while making mammalian membranes more ordered, highlighting its potential for targeted antibacterial action. nih.gov This differential interaction with cellular membranes is a key area of investigation in the development of new antimicrobial strategies.

Historical Context of Kanamycin A Research and Discovery

The discovery of Kanamycin A dates back to 1957 by the Japanese scientist Dr. Hamao Umezawa. wikipedia.orgwikipedia.org It was isolated from the soil bacterium Streptomyces kanamyceticus. creative-diagnostics.comnih.govbiocompare.com This discovery was a significant milestone in the fight against bacterial infections, particularly those resistant to other antibiotics. bikaken.or.jp

Dr. Umezawa's work at the Institute of Microbial Chemistry in Tokyo focused on antimicrobial agents derived from fermentation processes. wikipedia.org The discovery of kanamycin was a result of his dedicated research on tuberculosis. wikipedia.org Following its discovery, Kanamycin A was quickly developed for clinical use and marketed in Japan and subsequently worldwide. bikaken.or.jpacs.org The commercial success of kanamycin was so profound that the royalties were used to establish the Microbial Chemistry Research Foundation (MCRF). bikaken.or.jp

The initial characterization and acid hydrolysis studies of kanamycin were crucial in understanding its chemical structure, which was found to be composed of three main components: kanamycin A (the major component), B, and C. wikipedia.orgacs.org This foundational research paved the way for its widespread application in both medicine and scientific research.

Interactive Data Tables

Below are interactive data tables summarizing key information about Kanamycin A.

Table 1: Key Properties of Kanamycin A

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H36N4O11 | wikipedia.orgnih.gov |

| Molar Mass | 484.503 g·mol−1 | wikipedia.org |

| CAS Number | 59-01-8 | nih.gov |

| Source Organism | Streptomyces kanamyceticus | creative-diagnostics.comwikipedia.orgnih.gov |

| Mechanism of Action | Binds to 30S ribosomal subunit, inhibits protein synthesis | creative-diagnostics.comdrugbank.compatsnap.com |

Table 2: Historical Timeline of Kanamycin A Research

| Year | Event | Key Figure/Institution | Source |

|---|---|---|---|

| 1957 | Discovery of Kanamycin | Dr. Hamao Umezawa | wikipedia.orgwikipedia.org |

| 1958 | Marketed in Japan | bikaken.or.jp | |

| 1958 | U.S. and worldwide marketing | bikaken.or.jp |

| Post-1958 | Establishment of Microbial Chemistry Research Foundation | Dr. Hamao Umezawa | bikaken.or.jp |

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H40N4O11+4 |

|---|---|

Poids moléculaire |

488.5 g/mol |

Nom IUPAC |

[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(azaniumylmethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |

Clé InChI |

SBUJHOSQTJFQJX-NOAMYHISSA-R |

SMILES isomérique |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+] |

SMILES canonique |

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+] |

Origine du produit |

United States |

Kanamycin a Chemical Synthesis and Biosynthesis Research

Total Synthesis Approaches to Kanamycin (B1662678) A

The total synthesis of Kanamycin A is a formidable task, primarily due to the need for precise control over the formation of its glycosidic linkages. Researchers have developed sophisticated methods to address these challenges, focusing on regio- and stereoselectivity.

Regio- and Stereo-selective Introduction of Glycosidic Linkages

A significant hurdle in the synthesis of kanamycins is the controlled positioning of the two 1,2-cis-glycoside moieties on the symmetrical 2-deoxystreptamine (B1221613) core. nih.gov A novel approach has been developed for the total synthesis of Kanamycin A and B that hinges on the regio- and stereo-selective introduction of these 1,2-cis-glycosidic linkages as the key step. nih.gov This strategy allows for the precise and controlled assembly of the complex aminoglycoside structure.

One successful method involves the synthesis of the α(1,6)-linked glycoside. This is achieved using a 1,2-anhydro donor and a 2-deoxy-myo-inositol 1,3,5-orthoformate acceptor. The reaction is catalyzed by a boronic acid, which facilitates a desymmetric boron-mediated aglycon delivery, ensuring the correct stereochemistry. nih.govresearchgate.net

For the α(1,4)-linked glycoside, a different strategy is employed, utilizing a corresponding trichloroacetimidate (B1259523) donor to achieve the desired linkage. nih.gov These methodologies represent a significant advancement in the ability to synthetically access kanamycins and their analogues. nih.govresearchgate.net

Specific Glycosylation Methodologies

The choice of glycosyl donor is critical for achieving high stereoselectivity in glycosylation reactions. Two prominent methods used in the synthesis of complex glycosides like Kanamycin A are the 1,2-anhydro donor method and the trichloroacetimidate donor method. nih.govrsc.org

The 1,2-anhydro donor method, particularly when coupled with a boronic acid catalyst in a process termed boron-mediated aglycon delivery (BMAD), has proven effective for creating 1,2-cis-stereoselective glycosidic linkages under mild conditions. researchgate.net This method involves the activation of the 1,2-anhydro donor by a boronic ester formed from a diol acceptor and a boronic acid. researchgate.net

The trichloroacetimidate donor method is another powerful tool in the synthetic chemist's arsenal. rsc.org Activated by trimethylsilyl (B98337) triflate, trichloroacetimidate donors are widely used in the synthesis of complex natural glycosides. rsc.orgnih.gov This method is instrumental in forming the α(1,4)-linked glycoside component of Kanamycin A. nih.gov

| Glycosylation Method | Donor Type | Key Features | Application in Kanamycin A Synthesis |

| Boron-Mediated Aglycon Delivery (BMAD) | 1,2-Anhydro Donor | Regio- and 1,2-cis-stereoselective, mild conditions, boronic acid catalyst. researchgate.net | Synthesis of the α(1,6)-linked glycoside. nih.gov |

| Trichloroacetimidate Method | Trichloroacetimidate Donor | Activated by promoters like trimethylsilyl triflate, versatile for complex glycosides. rsc.orgnih.gov | Synthesis of the α(1,4)-linked glycoside. nih.gov |

Semisynthetic Modifications of Kanamycin A

To combat the rise of antibiotic-resistant bacteria, researchers have extensively investigated the chemical modification of the Kanamycin A scaffold. mdpi.com These semisynthetic approaches aim to create derivatives that can evade bacterial resistance mechanisms while retaining or even improving antibacterial activity. mdpi.commdpi.com

Strategies for Chemical Transformation of the Kanamycin A Core Structure

Chemical modification of existing drugs is a crucial avenue for developing new antibiotics. mdpi.com Strategies for modifying the Kanamycin A core structure are diverse and include:

Modifying the aminoglycoside core structure itself. mdpi.com

Developing aminoglycoside-heteroconjugates. mdpi.com

Introducing various alkyl/aryl substituents and acyl substituents at different positions on the aminoglycoside scaffold. mdpi.com

A primary driver for these modifications is the need to overcome resistance conferred by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), inactivate the antibiotic by adding chemical groups to its structure. mdpi.comnih.gov By altering the sites where these enzymes act, it is possible to create derivatives that are no longer susceptible to inactivation. mdpi.com

Design and Synthesis of 2′-Modified Kanamycin A Derivatives

The 2'-amino group of Kanamycin A has been a key target for modification. mdpi.com Interestingly, some 2'-N-acetylated products of aminoglycosides, which are products of the action of the AAC(2') enzyme, have been shown to retain partial activity. mdpi.comdntb.gov.ua This observation suggested that the 2'-position could tolerate certain modifications without completely abolishing antibacterial efficacy. mdpi.com

Based on structural information of the aminoglycoside bound to its ribosomal RNA target, it was determined that the 2'-substituent points towards a relatively vacant space, allowing for the integration of various functional groups. mdpi.com This led to the design and synthesis of a series of 2'-modified Kanamycin A derivatives. mdpi.comresearchgate.net The synthesis typically starts with commercially available Kanamycin A sulfate (B86663) and involves a multi-step process to introduce different substituents at the 2'-amino group. mdpi.com

Bioassays of these derivatives have shown that many exhibit significant activity, often comparable to the parent Kanamycin A. mdpi.com This research provides valuable structure-activity relationship information that can guide the development of more effective aminoglycoside antibiotics. mdpi.comdntb.gov.ua

Synthesis of 6″-Modified Kanamycin A Derivatives

The 6"-hydroxyl group of Kanamycin A has also been a focal point for semisynthetic modifications. mdpi.comnih.gov A series of 6"-deoxykanamycin A analogues have been synthesized with additional protonatable groups, such as amino, guanidino, or pyridinium (B92312) moieties. mdpi.comnih.gov

One notable achievement was the demonstration that tetra-N-protected-6"-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A could react with a weak nucleophile like pyridine (B92270) to form the corresponding pyridinium derivative. mdpi.comnih.gov The synthesis of these derivatives involves protecting the amino groups of Kanamycin A, activating the 6"-hydroxyl group, and then introducing the desired substituent. mdpi.com

Conjugation and Embedding Strategies (e.g., Gold Nanoparticles)

The emergence of antibiotic-resistant bacteria has spurred the development of novel strategies to enhance the efficacy of existing drugs like kanamycin A. One promising approach involves the conjugation and embedding of kanamycin A with nanomaterials, particularly gold nanoparticles (AuNPs). This strategy aims to overcome resistance mechanisms and improve the therapeutic index of the antibiotic.

Researchers have successfully developed a single-step method for synthesizing kanamycin-conjugated gold nanoparticles (Kan-AuNPs). oup.comnih.govresearchgate.netfrontiersin.org In this innovative approach, kanamycin itself acts as both a reducing agent, converting gold salts into AuNPs, and a capping agent, stabilizing the newly formed nanoparticles. oup.comnih.govresearchgate.netfrontiersin.org This eco-friendly synthesis method eliminates the need for external reducing and capping agents. oup.comresearchgate.net The resulting Kan-AuNPs have been characterized using various techniques, including UV-Visible spectroscopy, which shows a characteristic absorption peak for spherical AuNPs. researchgate.net

Studies have demonstrated that these Kan-AuNPs exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. oup.comnih.govresearchgate.net Notably, they have shown efficacy against pathogenic strains of Escherichia coli and Pseudomonas aeruginosa isolated from urinary tract infections. oup.comnih.govresearchgate.net A significant finding is that the conjugation of kanamycin to AuNPs can lead to a reduction in the minimum inhibitory concentration (MIC) compared to free kanamycin, suggesting that a lower dose of the antibiotic may be effective when delivered in this form. oup.comresearchgate.net This enhanced efficacy is partly attributed to the nanoparticles' ability to disrupt the bacterial envelope, leading to cytoplasmic content leakage and cell death. researchgate.net

Beyond gold nanoparticles, other materials have been explored for embedding kanamycin. For instance, kanamycin has been successfully embedded within chitosan (B1678972) nanoparticles using the ionic gelation technique. wisdomlib.org Additionally, hydroxyapatite-based coatings have been developed to act as local depots for the release of kanamycin, a strategy aimed at preventing biofilm formation on medical implants. mdpi.com These coatings have demonstrated significant inhibitory effects against the development of bacterial biofilms, particularly from Gram-positive pathogens. mdpi.com

Table 1: Conjugation and Embedding Strategies for Kanamycin A

| Strategy | Nanomaterial/Matrix | Key Findings |

| Conjugation | Gold Nanoparticles (AuNPs) | Kanamycin acts as both reducing and capping agent in a single-step synthesis. oup.comnih.govresearchgate.netfrontiersin.org Kan-AuNPs show broad-spectrum antibacterial activity and can have a lower MIC than free kanamycin. oup.comresearchgate.net |

| Embedding | Chitosan Nanoparticles | Kanamycin sulfate was successfully embedded using the ionic gelation technique. wisdomlib.org |

| Embedding | Hydroxyapatite Coatings | Act as local release systems to inhibit bacterial biofilm formation on implants. mdpi.com |

Biosynthesis of Kanamycin A

The natural production of kanamycin A in Streptomyces kanamyceticus involves a complex and fascinating series of enzymatic reactions. researchgate.net For a long time, it was believed that kanamycin biosynthesis followed a single, linear pathway. f1000research.com However, more recent research, including heterologous expression of biosynthetic genes, has revealed the existence of parallel pathways. f1000research.comnih.govresearchgate.net This intricate network of reactions is orchestrated by a suite of specialized enzymes that build the molecule step-by-step.

Enzymatic Pathways in Kanamycin A Biosynthesis (e.g., Glycotransferase KanF, Dioxygenase KanJ, Reductase KanK)

Several key enzymes play pivotal roles in the biosynthesis of kanamycin A, guiding the assembly and modification of its core structure. The understanding of these enzymes has been crucial in clarifying the biosynthetic route and has opened avenues for bioengineering novel aminoglycosides.

Glycotransferase KanF (KanM1): The biosynthesis of kanamycin A is initiated by the action of glycosyltransferases. A crucial discovery was that the glycosyltransferase KanF (also known as KanM1) exhibits substrate promiscuity, meaning it can utilize more than one substrate. f1000research.comresearchgate.net KanF can transfer both NDP-glucose and NDP-N-acetylglucosamine to the 2-deoxystreptamine (2-DOS) core, which creates an early branch point in the pathway, leading to two parallel streams of intermediates. f1000research.comresearchgate.netresearchgate.net This finding was a significant departure from the previously held belief in a strictly linear pathway. f1000research.com KanF is a 2-deoxystreptamine glucosyltransferase that can also accept UDP-alpha-D-glucosamine, although with much lower activity compared to UDP-alpha-D-glucose. uniprot.org

Dioxygenase KanJ and Reductase KanK: The final and critical steps in converting kanamycin B to kanamycin A are catalyzed by a unique two-enzyme system: the α-ketoglutarate-dependent non-heme iron dioxygenase KanJ and the NADPH-dependent reductase KanK. researchgate.netsemanticscholar.orgplos.orgresearchgate.net In vitro experiments have shown that KanJ first catalyzes the oxidative deamination of kanamycin B to produce 2'-oxokanamycin. plos.orgresearchgate.net Subsequently, KanK selectively reduces the 2'-oxo group of this intermediate in the presence of NADPH to yield kanamycin A. plos.orgresearchgate.net

The in vivo function of this two-enzyme system has been confirmed through gene disruption studies. semanticscholar.orgplos.orgnih.gov Disruption of the kanJ gene in S. kanamyceticus resulted in the accumulation of kanamycin B and the absence of kanamycin A production, providing strong evidence that the conversion of kanamycin B to kanamycin A is catalyzed by KanJ and KanK in the living organism. semanticscholar.orgplos.orgnih.gov Conversely, overexpression of kanJ and kanK in S. kanamyceticus led to a decrease in the amount of kanamycin B produced, further solidifying the role of this linear conversion at the end of the biosynthetic pathway. plos.org These findings have clarified that while early stages of the biosynthesis may be parallel, the final formation of kanamycin A from kanamycin B is a linear process. plos.org

Table 2: Key Enzymes in Kanamycin A Biosynthesis

| Enzyme | Gene Name | Function | Role in Pathway |

| Glycotransferase KanF | kanF (or kanM1) | Transfers a sugar moiety to the 2-deoxystreptamine core. uniprot.org | Exhibits substrate promiscuity, creating an early branch point for parallel pathways. f1000research.comresearchgate.net |

| Dioxygenase KanJ | kanJ | Catalyzes the oxidative deamination of kanamycin B to 2'-oxokanamycin. plos.orgresearchgate.net | The first step in the two-step conversion of kanamycin B to kanamycin A. semanticscholar.orgplos.org |

| Reductase KanK | kanK | Reduces 2'-oxokanamycin to kanamycin A. plos.orgresearchgate.net | The final step in the biosynthesis of kanamycin A from kanamycin B. semanticscholar.orgplos.org |

Molecular Mechanisms of Kanamycin a Interaction with Biological Targets

Kanamycin (B1662678) A Binding to Bacterial Ribosomal Subunits

The initial and critical step in kanamycin A's mechanism of action is its interaction with the smaller of the two ribosomal subunits, the 30S subunit. wikipedia.orgdrugbank.com This binding is a high-affinity interaction that sets the stage for the subsequent inhibition of protein synthesis.

Kanamycin A specifically and irreversibly binds to the 30S ribosomal subunit in bacteria. drugbank.comnih.gov This interaction occurs at the decoding A site, a crucial region for the selection of the correct transfer RNA (tRNA) that matches the mRNA codon being read. nih.govresearchgate.net The binding of kanamycin A induces conformational changes in the 30S subunit, which are fundamental to its inhibitory effects. patsnap.com

The binding of kanamycin A to the 30S subunit is primarily mediated by its interaction with the 16S ribosomal RNA (rRNA), a key structural and functional component of the subunit. drugbank.comp212121.com Kanamycin A specifically interacts with a highly conserved region of the 16S rRNA, often referred to as the A-site. researchgate.net Research has identified that kanamycin A binds to several nucleotides within this region, with nucleotide 1400 being of particular importance. drugbank.comp212121.commedicaldialogues.in The interaction in the vicinity of nucleotide 1400 disrupts the decoding center of the ribosome. drugbank.comp212121.commedicaldialogues.in Structural studies have further pinpointed interactions with nucleotides such as A1408, C1409, and G1491 of the 16S rRNA. researchgate.net Mutations in the 16S rRNA, particularly at position 1401, can confer resistance to kanamycin by preventing the antibiotic from binding effectively. wikipedia.org

The binding of kanamycin A to the 30S ribosomal subunit has profound consequences on the process of protein synthesis, leading to its potent antibacterial activity. These effects include the disruption of the initiation of protein synthesis and the introduction of errors in the genetic code translation. patsnap.comnih.gov

Kanamycin A interferes with the proper assembly of the initiation complex, which is the first step in protein synthesis. patsnap.comp212121.commedicaldialogues.in This complex consists of the 30S ribosomal subunit, mRNA, and the initiator tRNA. walshmedicalmedia.com By binding to the 30S subunit, kanamycin A can block the formation of the complete 70S ribosome, which is formed by the association of the 30S and 50S subunits. walshmedicalmedia.com This blockage prevents the translation process from even beginning, thereby halting protein production. patsnap.com

A primary mechanism of kanamycin A's bactericidal action is the induction of errors in mRNA decoding. patsnap.comwikipedia.orgnih.gov The binding of the antibiotic to the A-site causes a conformational change that mimics the state normally induced by a correct match between the mRNA codon and the tRNA anticodon. mdpi.com This distortion of the A-site impairs the ribosome's proofreading ability, leading to the acceptance of incorrect aminoacyl-tRNAs. mdpi.comlibretexts.org This results in the misreading of the mRNA sequence and the insertion of wrong amino acids into the growing polypeptide chain. patsnap.comdrugbank.comp212121.commedicaldialogues.in The synthesis of these aberrant, nonfunctional, or even toxic proteins disrupts cellular processes and contributes to cell death. drugbank.comp212121.commedicaldialogues.in Furthermore, kanamycin A can induce clusters of translation errors, where multiple incorrect amino acids are inserted in a row. nih.gov

Consequential Effects on mRNA Decoding and Protein Synthesis Inhibition

Polysome Disaggregation into Nonfunctional Monosomes

Kanamycin A, a potent aminoglycoside antibiotic, exerts its bactericidal effects by disrupting protein synthesis at multiple stages. medicaldialogues.increative-diagnostics.com A critical consequence of its interaction with the bacterial ribosome is the breakdown of polysomes into nonfunctional monosomes. nih.govdrugbank.comp212121.comthermofisher.com Polysomes, which are complexes of multiple ribosomes simultaneously translating a single mRNA molecule, are essential for efficient protein production.

Kanamycin A's binding to the 30S ribosomal subunit, specifically to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein, interferes with the initiation complex and causes misreading of the mRNA codon. medicaldialogues.innih.govdrugbank.comp212121.comthermofisher.com This disruption leads to the synthesis of nonfunctional or toxic peptides. medicaldialogues.indrugbank.comp212121.comthermofisher.com Concurrently, this interference interrupts the normal cycle of ribosome association and dissociation from mRNA, promoting the disaggregation of polysomes. sips.org.inpharmacy180.com The resulting monosomes, single ribosomes attached to an mRNA strand, are rendered nonfunctional, effectively halting the synthesis of vital cellular proteins and leading to bacterial cell death. medicaldialogues.indrugbank.comp212121.comthermofisher.compharmacy180.com

Kanamycin A Interactions with Non-Ribosomal Nucleic Acids

Recent research has uncovered that the biological activity of Kanamycin A may extend beyond its well-documented interaction with ribosomal RNA. Studies have begun to explore its binding to other nucleic acid structures, particularly non-canonical G-quadruplexes, suggesting a broader mechanism of action and potentially explaining some of its associated toxicities. researchgate.netmdpi.comnih.govnih.gov

Binding to G-Quadruplex (G4) Structures

G-quadruplexes (G4s) are distinctive four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. mdpi.comresearchgate.net These structures are involved in crucial cellular processes like DNA replication and transcription and are prevalent in telomeres and oncogene promoters. mdpi.comresearchgate.net Kanamycin A has been identified as a molecule capable of binding to various G4 structures, highlighting its potential as a modulator of G4-related pathways. researchgate.netmdpi.comnih.gov This interaction is notable as Kanamycin A lacks the extended aromatic region typical of many G4-binding ligands, which usually stabilize the complex through π-π stacking interactions. mdpi.comresearchgate.net

G4 structures exhibit significant structural diversity, categorized into parallel, antiparallel, and hybrid topologies based on strand orientation. researchgate.net Molecular dynamics simulations and in vitro studies have demonstrated that Kanamycin A exhibits favorable binding interactions with both parallel and hybrid G4 topologies found in human gene structures, such as those in the promoters of oncogenes like Bcl-2, c-kit, and c-myc. researchgate.netmdpi.comnih.govnih.gov This ability to interact with multiple G4 topologies suggests that Kanamycin A's mechanism of action may be broader than previously understood. researchgate.netmdpi.comnih.gov The kanamycin-binding DNA aptamer has also been reported to form stable parallel G-quadruplex structures. nih.govcapes.gov.br

The binding of Kanamycin A to G4 structures is primarily driven by electrostatic interactions. mdpi.comnih.govresearchgate.net Unlike typical G4 ligands that rely on π-π stacking, Kanamycin A's interaction is largely due to the protonation of its amine groups at physiological pH. mdpi.comresearchgate.net These positively charged protonated amines form strong electrostatic interactions, including hydrogen bonds and salt bridges, with the negatively charged phosphate (B84403) backbone of the G4 structures. mdpi.com The coulombic forces (ΔGcoul) have been identified as the main driving force for this binding, with a particularly strong interaction observed with the Bcl-2 promoter G4. mdpi.comnih.gov The crucial role of protonated amines in binding has also been noted for other aminoglycosides, such as neomycin, when interacting with non-canonical DNA structures. nih.gov

| G4 Model | Theoretical ΔGbind (kcal/mol) |

|---|---|

| mtel24 | -64.71 |

| c-kit* | -53.65 |

| Bcl-2 | -50.62 |

| c-myc | -47.51 |

| c-kit1 | -45.19 |

| c-kit2 | -43.81 |

This table presents the theoretical binding free energy values for Kanamycin A with different G4 structures, indicating the thermodynamic favorability of the interaction. Data sourced from nih.gov.

Docking studies, molecular dynamics simulations, and one-dimensional proton NMR spectroscopy have confirmed that Kanamycin A predominantly acts as a loop or groove binder across various G4 structures. mdpi.comnih.gov It does not typically stack on top of the G-quartets. Instead, it positions itself within the flexible loop regions or the grooves of the G4 architecture. mdpi.com The specific binding sites can vary depending on the G4's topology and loop composition. acs.org

| G4 Structure | Primary Binding Site | Interacting Residues |

|---|---|---|

| Bcl-2 | Second loop and partially with groove II | DG9, DA10, DG12, DA13, DA14, DT16, DG17 |

| c-kit1 | Groove formed by DG6 and DG7, and the third loop | DG6, DG7, DG8, DC9, DG18, DA19, DG20 |

| c-kit* | Near the second loop | DG7, DG9, DG10, DG11 |

This table summarizes the specific binding locations of Kanamycin A on different G4 structures as determined by simulation studies. Data sourced from researchgate.netmdpi.com.

Kanamycin A Interaction with Biological Membranes

The journey of Kanamycin A to its intracellular targets necessitates crossing biological membranes. Molecular dynamics simulations and infrared (IR) spectroscopy have been employed to investigate the initial interactions of Kanamycin A with bacterial and mammalian mimetic lipid bilayers. researchgate.netnih.gov These studies reveal that Kanamycin A engages in strong hydrogen bonding interactions with the lipid components of the membranes. researchgate.netnih.gov The hydroxyl and amino groups of the Kanamycin A molecule interact with the ester carbonyl and phosphate groups of the lipids. researchgate.netnih.gov

Interestingly, the effect of this interaction differs significantly between bacterial and mammalian model membranes. Upon addition of Kanamycin A, the bacterial membrane becomes disordered, an observation consistent with membrane disruption. researchgate.netnih.gov In contrast, the mammalian membrane becomes more ordered and stiffer. researchgate.netnih.gov Further research indicates that Kanamycin A can bind to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, which enhances membrane permeability and facilitates the drug's entry into the cell via a self-promoted uptake mechanism. creative-diagnostics.comoup.com

Molecular Interactions with Bacterial and Mammalian Mimetic Lipid Bilayers

The interaction of kanamycin A with cell membranes is a critical first step in its antibacterial action. Studies utilizing molecular dynamics (MD) simulations and infrared (IR) spectroscopy have provided detailed insights into these initial encounters at a molecular level. researchgate.netnih.gov Kanamycin A's interaction differs significantly between bacterial and mammalian mimetic membranes, which helps explain its selective toxicity.

Bacterial Membranes: Kanamycin A's interaction with bacterial membranes leads to a disruption of the lipid bilayer. researchgate.netnih.gov This is primarily due to the electrostatic attraction between the positively charged amino groups of the polycationic kanamycin A molecule and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG). researchgate.netpnas.orgfrontiersin.org This initial binding is followed by the formation of strong hydrogen bonds, which further destabilizes the membrane structure. Computational studies have shown that the addition of kanamycin A causes the bacterial membrane to become disordered. researchgate.netnih.gov This disruption is a key factor in its antibacterial efficacy, as it can facilitate the drug's entry into the cell to reach its ultimate target, the ribosome. researchgate.net

Mammalian Membranes: In contrast, when kanamycin A interacts with mammalian mimetic membranes, which are typically composed of zwitterionic lipids like phosphatidylcholine (PC) and cholesterol, the membrane becomes stiffer and more ordered. researchgate.netnih.gov While binding does occur, it does not lead to the same disruptive effects seen in bacterial membranes. The interaction is characterized by an ionic association involving the charged groups of both the antibiotic and the phospholipids. doi.org This differential interaction is fundamental to the selective action of kanamycin A against bacteria.

The following table summarizes the key differences in the interaction of Kanamycin A with bacterial and mammalian mimetic lipid bilayers:

| Membrane Type | Primary Lipid Composition | Effect of Kanamycin A Interaction | Reference |

| Bacterial Mimetic | Anionic lipids (e.g., Phosphatidylglycerol) | Disruption and disordering of the membrane | researchgate.netnih.gov |

| Mammalian Mimetic | Zwitterionic lipids (e.g., Phosphatidylcholine), Cholesterol | Stiffening and ordering of the membrane | researchgate.netnih.gov |

Strong Hydrogen Bonding Interactions with Lipid Functional Groups (e.g., Ester Carbonyl, Phosphate)

A defining feature of kanamycin A's interaction with lipid bilayers is the formation of strong hydrogen bonds. researchgate.net Both computational and experimental studies have confirmed the critical role of these bonds in the binding process. researchgate.netnih.gov The hydroxyl and amino groups of the kanamycin A molecule act as hydrogen bond donors, while specific functional groups within the lipid molecules serve as acceptors.

The primary sites of hydrogen bonding on the lipid molecules are the ester carbonyl and phosphate groups. researchgate.netnih.gov These interactions are crucial for anchoring the antibiotic to the membrane surface. Infrared spectroscopy has provided experimental evidence for the significant involvement of the lipid's ester carbonyl, phosphate, and hydroxyl groups in the binding of aminoglycosides like kanamycin A. researchgate.net

The ability of the guanidinium (B1211019) group in molecules like arginine to form bidentate hydrogen bonds with phosphate groups in lipids highlights a similar, potent interaction mechanism that can be inferred for the amino groups of kanamycin A. reading.ac.uk These specific and strong hydrogen bonds, coupled with electrostatic attractions, are the foundational molecular events that precede the broader disruptive or stabilizing effects kanamycin A has on different types of cell membranes.

The table below details the key functional groups involved in hydrogen bonding between Kanamycin A and lipid molecules:

| Kanamycin A Functional Group (Donor) | Lipid Functional Group (Acceptor) | Type of Interaction | Reference |

| Hydroxyl (-OH) | Ester Carbonyl (>C=O) | Hydrogen Bond | researchgate.net |

| Amino (-NH2) | Ester Carbonyl (>C=O) | Hydrogen Bond | researchgate.net |

| Hydroxyl (-OH) | Phosphate (PO4) | Hydrogen Bond | researchgate.net |

| Amino (-NH2) | Phosphate (PO4) | Hydrogen Bond | researchgate.net |

Structure Activity Relationships Sar of Kanamycin a and Its Derivatives

Influence of Functional Groups on Kanamycin (B1662678) A Activity

The antibacterial efficacy of kanamycin A and its analogues is highly dependent on the number and location of amino and hydroxyl groups, especially on the glucopyranosyl moiety, known as Ring I. nih.govnih.gov These groups are involved in critical interactions with the ribosomal target.

Subtle variations of the substituents at the 2′ and 6′ positions of Ring I significantly influence the activity of kanamycin analogues. nih.govnih.gov

The substituent at the 2′-position also has a notable role. The 2'-group can form an intramolecular hydrogen bond with the O5 of Ring II, which helps to establish the relative orientation of the two rings. nih.govnih.govresearchgate.net This bond becomes especially important for drug activity when a 6′-OH substituent is present, as seen in compounds like kanamycin C. nih.govnih.gov However, when a 6'-NH2 group is present, modifications at the 2' position are better tolerated. nih.gov For instance, Kanamycin A (2'-OH) and Kanamycin B (2'-NH2) both exhibit strong antibacterial activity. nih.gov

| Compound | Ring I Substituent (2') | Ring I Substituent (6') | Relative Antibacterial Activity |

| Kanamycin A | -OH | -NH₂ | High |

| Kanamycin B | -NH₂ | -NH₂ | High |

| Kanamycin C | -NH₂ | -OH | Greatly Diminished |

| 6'-OH-Kanamycin A | -OH | -OH | Virtually Abolished |

This table illustrates the critical role of the 6'-amino group for the antibacterial activity of Kanamycin analogues. nih.gov

There is a strong correlation between the presence of multiple amino groups on the aminoglycoside structure and its inhibitory activity. mdpi.com These amino groups are typically protonated in a biological environment, allowing the antibiotic to function as a polycationic species that can effectively interact with the negatively charged phosphate (B84403) backbone of rRNA. rsc.orgresearchgate.net The inactivation of aminoglycosides by bacterial enzymes often involves N-acetylation, which removes the positive charge of an amino group and introduces steric hindrance, thereby preventing the formation of critical hydrogen bonds between the drug and the 16S rRNA and leading to a loss of activity. asm.org The number and strategic placement of these amino groups are therefore essential for high-affinity binding to the ribosomal target and potent bactericidal effects. mdpi.comasm.org

SAR for Altered Biological Activities

Chemical modifications of the kanamycin A scaffold can lead to derivatives with entirely new biological activity profiles, demonstrating the molecule's versatility.

A remarkable shift in biological activity can be achieved by transforming kanamycin from an antibacterial to an antifungal agent. This conversion is accomplished by introducing amphiphilic properties to the molecule. nih.govacs.org Specifically, the attachment of a hydrophobic alkyl group, such as an octyl group, to the O-4″ position of kanamycin B has been shown to confer potent antifungal activity while abolishing its antibacterial effects. acs.orgacs.org

Structure-activity relationship studies on these amphiphilic derivatives have revealed several key findings:

Optimal Alkylation Site : The O-4″ position on Ring III is the optimal site for attaching a linear alkyl chain to induce antifungal activity. acs.orgacs.orgnih.gov Alkylation at other hydroxyl groups on Ring I or Ring II results in the loss of antibacterial activity without a significant gain in antifungal properties. acs.org

Chain Length : The length of the attached alkyl chain is crucial. An octyl (C8) group provides optimal antifungal activity. nih.gov Shortening the chain to a butyl (C4) group or extending it to a dodecyl (C12) group diminishes the antifungal effect. acs.org

Role of Other Groups : The 3″-NH2 and 6″-OH groups, present in the parent kanamycin B molecule, are not essential for the newly acquired antifungal activity. acs.orgnih.gov

This repurposing of a clinically obsolete antibiotic through simple chemical modification represents a promising strategy for developing novel antimicrobial agents. nih.govacs.org The Kanamycin derivative K20, for example, has shown effectiveness against various fungi, including Fusarium graminearum, a significant agricultural pathogen. mdpi.comsemanticscholar.org

| Kanamycin B Analogue | Modification Site | Attached Alkyl Chain | Antifungal Activity | Antibacterial Activity |

| FG08 | O-4" | Octyl (C8) | High | Inactive |

| FG01 | O-4" | Butyl (C4) | Diminished | Inactive |

| FG02 | O-4" | Dodecyl (C12) | Diminished | Inactive |

| Ring I/II Alkylated | O-3' or O-4' | Octyl (C8) | Abolished | Abolished |

Data synthesized from studies on amphiphilic kanamycin analogues, demonstrating the SAR for antifungal activity. acs.org

Bacterial resistance to kanamycin often arises from the enzymatic modification of its functional groups by aminoglycoside-modifying enzymes (AMEs), such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-adenylyltransferases (ANTs). rsc.orgasm.org Another resistance mechanism involves mutations in bacterial genes like fusA, which encodes the elongation factor G protein. nih.gov Strategic chemical modifications to the kanamycin scaffold can prevent or reduce the efficacy of these resistance mechanisms.

Modification at the N-1 Position : The development of amikacin, a semi-synthetic derivative of kanamycin A, is a classic example of overcoming resistance. Amikacin features an L-(-)-4-amino-2-hydroxybutyryl side chain attached to the N-1 position of the 2-DOS ring. This modification sterically hinders the approach of many AMEs, preventing the inactivation of the drug and restoring activity against many resistant bacterial strains. rsc.org

Modification at the 3''-Position : Selective modification of the 3''-amino group is another key strategy. Derivatives modified at this position have been shown to maintain antibiotic activity against strains expressing aminoglycoside acetyl-transferases and nucleotidyl-transferases, two of the most common types of modifying enzymes found in resistant bacteria. rsc.orgresearchgate.net

Modification at the 6''-Position : The primary hydroxyl group at the 6''-position has been a target for modifications aimed at combating resistance. mdpi.comnih.gov Introducing a guanidine residue at this position led to a compound with improved activity against S. aureus. nih.govresearchgate.net Furthermore, many 6''-modified kanamycin A derivatives were found to be less affected by the resistance mechanism associated with mutations in the elongation factor G. mdpi.comnih.govresearchgate.net

These examples highlight how a detailed understanding of SAR and resistance mechanisms can guide the synthesis of next-generation aminoglycosides capable of treating infections caused by resistant pathogens.

Protonation State and Biophysical Characterization of Kanamycin a

Determination of Kanamycin (B1662678) A Protonation States

The protonation of kanamycin A's four amino groups significantly influences its conformation and interaction with biological targets. scispace.com Therefore, a detailed understanding of its protonation thermodynamics and the specific sites of proton attachment is essential for interpreting its activity. scispace.comnih.gov

The protonation of kanamycin A sulfate (B86663) has been investigated using potentiometric titrations under varying conditions of ionic strength, sulfate concentration, and temperature. nih.govresearchgate.netresearchgate.net These studies are crucial for determining the association constants of differently protonated forms of kanamycin A with sulfate ions. nih.govresearchgate.net The data from potentiometric titrations provide foundational thermodynamic information about the protonation process. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for assigning the specific sites of stepwise protonation on the kanamycin A molecule. nih.govresearchgate.net By analyzing ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra at variable pH in a deuterium (B1214612) oxide (D₂O) solvent, researchers can track changes in the chemical environment of each atom. nih.govresearchgate.net

Plots of the chemical shifts for each hydrogen and carbon atom against pH are fitted to theoretical equations that relate these shifts to the pKa values of the ionogenic groups. nih.gov This analysis has resolved previous uncertainties in assigning protonation sites: nih.gov

Changes in the chemical shifts of all atoms in ring C are governed by the ionization of a single amino group with a pKa of 7.98. nih.gov

The chemical shifts in ring B are influenced by the ionization of two amino groups with pKa values of 6.61 and 8.54. nih.gov The group with the higher pKa (8.54) is assigned to the C1 position, while the lower pKa (6.51-6.61) is assigned to the C3 amino group, which is positioned closer to ring A. nih.gov

In ring A , all atoms are affected by the ionization of one group with a pKa of 9.19. nih.gov

Table 1: Experimentally Determined Stepwise Protonation Constants (pKa) of Kanamycin A This table presents pKa values determined through NMR spectroscopy.

| pKa Value | Assigned Protonation Site | Reference |

|---|---|---|

| 9.19 | Amino group at C6' (Ring A) | nih.gov |

| 8.54 | Amino group at C1 (Ring B) | nih.gov |

| 7.98 | Amino group at C3'' (Ring C) | nih.gov |

Note: Slight variations in pKa values exist across different studies. For example, some reports cite values of 9.16 (C6'), 8.27 (C1), 7.52 (C3''), and 6.28 (C3). scispace.comresearchgate.net

To complement experimental data, quantum-chemical studies have been conducted to determine the relative stability of the protonated forms of kanamycin A in aqueous solutions. scispace.comresearchgate.net These theoretical investigations help identify the preferred sites for protonation on the molecule. scispace.comresearchgate.net By calculating the pKa values for each amino group using methods like the isodesmic reactions method, researchers have found that the results align well with experimental data. scispace.com These studies confirm that the preferred protonation sites of kanamycin A in an aqueous environment are the amino groups located at the C6′ position of ring A and the C1 position of ring B. scispace.com

Thermodynamic analysis has revealed that the protonation of all four amino groups of kanamycin A is an exothermic process, meaning it releases heat. nih.govresearchgate.net However, a notable finding is that the protonation enthalpy does not show a correlation with the basicity (pKa value) of the amino groups. nih.govresearchgate.net This behavior is distinct from that of simple polyamines. nih.govresearchgate.net The enthalpy changes (ΔH) associated with protonation are influenced by binding-induced shifts in the pKa of the amino groups, which typically have a heat of ionization between 9 and 12 kcal/mol. longdom.org

Kanamycin A Aggregation and Dimerization Studies

Research indicates that kanamycin A molecules can aggregate, a phenomenon that includes the formation of dimers and potentially larger clusters. bsu.byresearchgate.net This aggregation behavior has been observed both for kanamycin A alone and in the presence of certain ions. bsu.byresearchgate.net

Studies have shown that kanamycin A aggregates into bare dimers and also forms dimers with specific physiological cations. bsu.byresearchgate.netnih.gov It has been demonstrated that at a physiological pH of 7.4, kanamycin molecules dimerize, a process that involves the formation of hydrogen bonds between the hydroxyl groups of the antibiotic molecules. bsu.by

Theoretical studies provide support for this clustering, with a close examination of the kanamycin A monomer, the bare dimer, and dimers formed with sodium and potassium cations. nih.gov These theoretical findings align with experimental observations that sodium cations are preferentially incorporated into kanamycin A clusters over potassium cations. nih.gov This preference is attributed to fundamentally different mechanisms of how these cations are embedded within the dimer structure. nih.gov It has been predicted that techniques such as NMR and IR spectroscopy could be used to experimentally detect the specific aggregation state and even the mode of cationic embedding in these clusters. nih.gov

Non-covalent Assembly and Fiber Formation

The molecular structure of kanamycin, with its multiple amino and hydroxyl groups, facilitates its involvement in non-covalent interactions, leading to self-assembly and the formation of larger structures. researchgate.net Research has shown that kanamycin A molecules can undergo linear non-covalent assembly to form long fibers, particularly on negatively charged surfaces. scispace.comresearchgate.net This assembly is a key aspect of its biophysical behavior and has implications for its interaction with biological membranes and the development of new biomaterials.

The functionalization of aminoglycosides like kanamycin through non-covalent interactions has been explored for the fabrication of various biomaterials, including hydrogels, nanoparticles, and microstructures. researchgate.net For instance, kanamycin has been successfully incorporated into nanofibers composed of materials like polyethylene (B3416737) oxide (PEO) and hyaluronic acid (HA), which can inhibit bacterial growth. researchgate.net This demonstrates the potential of leveraging the non-covalent assembly properties of kanamycin for therapeutic applications.

Thermodynamic and Binding Constant Analysis of Kanamycin A Interactions

The interaction of Kanamycin A(4+) with its molecular targets is governed by specific thermodynamic principles and can be quantified by binding constants. These parameters vary depending on the binding partner and the environmental conditions, such as pH.

Isothermal titration calorimetry (ITC) is a key technique used to determine the energetic aspects of these interactions. For example, the binding of kanamycin A to the aminoglycoside nucleotidyltransferase (ANT), an antibiotic resistance enzyme, is an enthalpically favored (exothermic) and entropically disfavored process, driven by a favorable Gibbs free energy. acs.org In contrast, the binding of kanamycin to the E. coli outer membrane protein TolC is an endothermic reaction, driven by a large positive entropy change. frontiersin.org Theoretical analyses of kanamycin binding to G-quadruplex DNA structures reveal that the interaction is primarily driven by strong coulombic (electrostatic) interactions. nih.gov

The binding affinity of kanamycin A for various molecules has been quantified through the determination of association (K_a) or dissociation (K_d) constants. The binding to aminoglycoside nucleotidyltransferase (ANT) is pH-dependent, with the affinity dropping sharply above pH 8.2. researchgate.net Kanamycin A also exhibits high-affinity binding to other molecules, such as synthetic melanin, where two classes of binding sites—strong and weak—have been identified. researchgate.netptfarm.pl Furthermore, highly specific aptamers have been developed that bind to kanamycin with nanomolar or even picomolar affinity. rsc.org

Table 1: Thermodynamic Parameters of Kanamycin A Binding to Various Molecules

| Binding Partner | Binding Constant (K_a / K_d) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force | Citation |

|---|---|---|---|---|---|---|

| Aminoglycoside Nucleotidyltransferase (ANT) | - | Favorable | Favored | Disfavored | Enthalpy | acs.org |

| TolC Protein | K_a = 1.21 x 10^4 M⁻¹ | -4.20 | +1.98 | +6.18 | Entropy | frontiersin.org |

| mtel24 G-quadruplex (Theoretical) | - | -64.71 | - | - | Coulombic | nih.gov |

| c-kit2 G-quadruplex (Theoretical) | - | -43.81 | - | - | Coulombic | nih.gov |

Table 2: Binding Constants of Kanamycin A with Different Partners

| Binding Partner | Binding/Association Constant (K_a / K_b) | Dissociation Constant (K_d) | Conditions | Citation |

|---|---|---|---|---|

| Melanin (Strong sites) | 3 x 10^5 M⁻¹ | - | - | researchgate.netptfarm.pl |

| Melanin (Weak sites) | 4 x 10^3 M⁻¹ | - | - | researchgate.netptfarm.pl |

| Aminoglycoside Nucleotidyltransferase (ANT) | K_b ≈ 2.5 x 10^4 M⁻¹ | - | pH 7.6 | researchgate.net |

| Aminoglycoside Nucleotidyltransferase (ANT) | K_b < 1 x 10^4 M⁻¹ | - | pH > 8.1 | researchgate.net |

| dsDNA Aptamer | - | 0.127 nM | - | rsc.org |

| 6'-acylated Kanamycin A to RNA Hairpin (Kan 6'Ac HP1) | - | 235 ± 12 nM | pH 7.0 | nih.gov |

Advanced Structural Biology and Computational Studies of Kanamycin a

Nuclear Magnetic Resonance (NMR) Spectroscopy of Kanamycin (B1662678) A

NMR spectroscopy provides a powerful complementary approach to X-ray crystallography for studying the structure and dynamics of Kanamycin A and its interactions in solution.

NMR spectroscopy is a versatile tool for characterizing the three-dimensional structure of Kanamycin A and its complexes with biomolecules like RNA and metal ions. researchgate.netnih.govnih.gov For RNA-ligand interactions, NMR can be used to map the binding site by monitoring chemical shift perturbations of the RNA signals upon addition of the ligand. nih.gov Transferred Nuclear Overhauser Effect (trNOE) techniques have been successfully used to determine the solution structure of Kanamycin A when bound to a ribosomal A-site RNA fragment, revealing a conformation consistent with that observed in crystal structures. researchgate.net Furthermore, NMR has been employed to study the interaction of Kanamycin A with G-quadruplex DNA structures, confirming that it binds to the loops or grooves of these non-canonical structures. mdpi.com These studies provide insights into the conformational changes and dynamics that occur upon complex formation. nih.gov

Two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, particularly ¹H-¹⁵N HSQC, is a more powerful technique for studying these interactions, especially in larger systems or complex mixtures. unl.eduunr.edu.ar By monitoring the chemical shifts of ¹⁵N-labeled protein or RNA, researchers can map the interaction surface and determine dissociation constants (Kd). unl.edubiorxiv.org Although not as commonly applied to aminoglycoside-RNA interactions as it is for proteins, the principles of using chemical shift perturbations in HSQC spectra are fundamental to characterizing binding events. unl.eduunr.edu.ar For instance, ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments have been used in pH titration studies to determine the individual pKa values of the various amino groups in Kanamycin B, a close analog of Kanamycin A, by tracking the chemical shifts of the nitrogen and adjacent protons and carbons. acs.org This provides detailed information on the protonation state of the molecule, which is crucial for its electrostatic interactions with the negatively charged RNA backbone.

Molecular Dynamics (MD) Simulations of Kanamycin A

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the behavior of biological macromolecules at an atomic level. mdpi.comnih.gov This technique allows for the examination of the time-dependent motion of molecules, providing insights into their structural dynamics, conformational changes, and interactions with other molecules, which are often inaccessible by experimental methods alone. mdpi.comnih.gov

MD simulations have been instrumental in elucidating the interactions of Kanamycin A with various biomolecular targets. These simulations provide a detailed view of how Kanamycin A binds to and affects the dynamics of these biological structures.

Lipid Bilayers: Studies have employed MD simulations to investigate the interaction of Kanamycin A with lipid bilayers, which are the fundamental components of cell membranes. For instance, the binding of Kanamycin A to the outer membrane protein TolC from Escherichia coli has been explored by inserting the protein-ligand complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer for simulation. frontiersin.org These simulations help in understanding how the antibiotic traverses or interacts with the bacterial membrane.

RNA Aptamers and G-Quadruplexes: The interaction of Kanamycin A with nucleic acid structures is another critical area of study. MD simulations, often spanning hundreds of nanoseconds, have been used to explore the binding of Kanamycin A to various G-quadruplex (G4) DNA structures. mdpi.com These simulations reveal the specific binding modes, such as to the loops or grooves of the G4 structures, and identify the key nucleotide residues involved in the interaction. mdpi.com For example, in the Bcl-2 G4 structure, the second loop was identified as the primary binding site for Kanamycin A. mdpi.com The primary driving force for these interactions has been identified as coulombic interactions. mdpi.com

MD simulations provide valuable data on the dynamic nature of Kanamycin A's structure and its orientation when binding to biological targets.

Upon binding to a target, Kanamycin A can induce and undergo significant conformational changes. mdpi.com Analysis of Root Mean Square Deviation (RMSD) from MD trajectories shows that both Kanamycin A and its target can experience structural shifts before reaching a stable, equilibrated complex. frontiersin.orgmdpi.com For example, simulations of Kanamycin A with G-quadruplex structures showed that the antibiotic induces a significant conformational change in the DNA, achieving geometrical convergence after a certain period. mdpi.com

Clustering analysis of MD simulation trajectories helps in identifying the most populated and energetically favorable binding orientations of Kanamycin A. mdpi.com These analyses have revealed that Kanamycin A predominantly binds to the loops or grooves of G-quadruplex structures. mdpi.com For instance, with the c-myc G-quadruplex, Kanamycin A was frequently observed positioned between the second loop and the 3'-terminal. mdpi.com Similarly, in the active site of the TolC protein, MD simulations revealed that the Kanamycin A-TolC complex is stabilized by numerous hydrogen bonds. frontiersin.org

A study on Kanamycin B dioxygenase (KanJ) showed that the binding of kanamycin leads to a conformational change in the C-terminus of the protein, shifting it from an open to a closed state. nih.gov

Table 1: Key Findings from MD Simulations of Kanamycin A Interactions

| Biomolecular Target | Key Findings |

| TolC in POPC Lipid Bilayer | Kanamycin A binding stabilizes the TolC structure. The complex is held together by 12 hydrogen bonds involving five key amino acid residues. |

| G-Quadruplex DNA (e.g., Bcl-2, c-myc) | Kanamycin A binds to loops and grooves, driven primarily by coulombic interactions. It induces conformational changes in the G4 structure. |

| Kanamycin B dioxygenase (KanJ) | Kanamycin binding induces a conformational change in the C-terminus of the enzyme. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful computational strategy for studying chemical reactions in large biological systems like enzymes. acs.org In this approach, the region where the chemical reaction occurs (e.g., the enzyme's active site and the substrate) is treated with high-accuracy quantum mechanics (QM), while the remainder of the system (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics (MM) force fields. acs.org

A significant application of QM/MM has been in elucidating the mechanism of Kanamycin A inactivation by the enzyme 4′-O-Nucleotidyltransferase [ANT(4′)]. frontiersin.orgnih.govnih.gov This enzyme catalyzes the transfer of an adenylyl group from ATP to the 4'-hydroxyl group of Kanamycin A, rendering the antibiotic ineffective. frontiersin.orgnih.govnih.gov

QM/MM studies have been employed to investigate two proposed mechanisms for this inactivation process: a substrate-assisted mechanism and a base-assisted mechanism. frontiersin.orgnih.gov In these studies, the QM region typically includes Kanamycin A, parts of the ATP cofactor, and key amino acid residues in the active site. frontiersin.orgnih.gov The calculations have shown that the reaction proceeds via a nucleotidyl transfer mechanism. frontiersin.orgnih.gov

Research has focused on the inactivation of Kanamycin A catalyzed by 4′-O-nucleotidyltransferase, exploring the reaction mechanisms through QM/MM calculations. frontiersin.org

By computing the free energy surface along a proposed reaction coordinate, researchers can determine the energetics of the reaction, including activation energy barriers and the stability of intermediates and products. frontiersin.orgnih.gov For the inactivation of Kanamycin A by ANT(4′), free energy surfaces were calculated using methods like Free Energy Perturbation at the M06-2X/MM level of theory. frontiersin.orgnih.govnih.gov

These calculations revealed that the Glu145-assisted mechanism is significantly more favorable than the ATP-assisted mechanism. frontiersin.orgnih.gov The activation free energy for the Glu145-assisted path was found to be 12.2 kcal·mol⁻¹, which is in good agreement with experimental data. frontiersin.orgnih.govnih.govresearchgate.net In contrast, the ATP-assisted mechanism has a much higher activation free energy of 53.4 kcal·mol⁻¹. frontiersin.orgnih.gov Furthermore, the calculations showed that a stable product complex is formed only in the Glu145-assisted mechanism. frontiersin.orgnih.gov

To validate the calculated reaction mechanism, theoretical primary and secondary ¹⁸O kinetic isotope effects (KIEs) were computed. frontiersin.orgnih.govresearchgate.net The calculated KIEs for the Glu145-assisted mechanism were in very good agreement with experimentally measured values, further supporting the proposed reaction pathway. frontiersin.orgnih.govresearchgate.net

Table 2: Energetics of Kanamycin A Inactivation Mechanisms by ANT(4′)

| Mechanism | Activation Free Energy (kcal·mol⁻¹) | Product Complex Stability |

| Glu145-assisted | 12.2 frontiersin.orgnih.govnih.govresearchgate.net | Stable (-1.6 kcal·mol⁻¹) frontiersin.orgnih.gov |

| ATP-assisted | 53.4 frontiersin.orgnih.gov | Unstable (40.3 kcal·mol⁻¹) frontiersin.orgnih.gov |

Theoretical and Computational Chemistry for Kanamycin A Parameterization

Accurate force field parameters are essential for reliable molecular mechanics and molecular dynamics simulations. The parameterization process involves defining the properties of atoms, bonds, angles, and dihedrals to accurately represent the molecule's potential energy surface.

For Kanamycin A, force field parameters have been generated using tools like the antechamber program in conjunction with the General Amber Force Field (GAFF). mdpi.comfrontiersin.orgnih.gov In this process, atomic charges are often calculated at a quantum mechanical level, for example, using the Austin Model 1 (AM1) method or the Restrained Electrostatic Potential (RESP) approach with a Hartree-Fock level of theory. mdpi.comfrontiersin.orgnih.gov

The CHARMM General Force Field (CGenFF) is another tool used for obtaining force field parameters for ligands like Kanamycin A. frontiersin.org However, the parameterization process can sometimes lead to redundant or multiple values for the same type of bond or angle, which requires careful handling during simulation setup. uiuc.edu

Derivation of Atom Types, Charges, and Parameters for Molecular Simulations

The accuracy of molecular dynamics (MD) and other molecular simulation techniques is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For common biomolecules like proteins and nucleic acids, well-established force fields such as AMBER, CHARMM, and GROMOS are available. gromacs.orggithub.io However, small molecules like the antibiotic kanamycin A are not standard residues in these parameter sets. Therefore, to perform meaningful computational studies, a specific set of parameters must be derived for the ligand. This process involves determining appropriate atom types, calculating partial atomic charges, and obtaining parameters for bonded (bonds, angles) and non-bonded (dihedral, van der Waals) interactions. nih.gov

Atom Type and Charge Derivation

A common and robust strategy for parameterizing a novel ligand like kanamycin A for use with biomolecular force fields involves a multi-step quantum mechanics (QM) and molecular mechanics (MM) approach. The Generalized Amber Force Field (GAFF) is frequently employed for this purpose, as it is designed to be compatible with the primary AMBER force fields used for proteins and nucleic acids. gromacs.orgoup.com

The initial step involves generating a three-dimensional structure of the kanamycin A molecule. This structure is then optimized using QM methods, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G**. nih.gov This QM-optimized geometry serves as the foundation for the subsequent steps.

Following optimization, the electrostatic potential (ESP) is calculated on a grid of points surrounding the molecule. mdpi.com This ESP map represents the electrostatic field produced by the molecule's electron and nuclear distribution. The next step is to fit a set of partial atomic charges to this QM-derived ESP. The Restrained Electrostatic Potential (RESP) fitting procedure is widely used because it helps to avoid unrealistically large charges on buried atoms, providing a more physically meaningful charge distribution. nih.gov This entire workflow is often automated using programs like antechamber, which is part of the AmberTools suite. ambermd.org

The antechamber tool also assigns atom types from the GAFF library. These atom types are descriptive labels based on an atom's element, hybridization state, and local chemical environment. For example, an sp3-hybridized carbon is typically assigned the 'c3' atom type, while the nitrogen in a protonated amine group might be assigned 'n4'.

Table 1: Representative GAFF Atom Types for Kanamycin A Fragments This table provides illustrative examples of GAFF atom types that would be assigned to specific atoms within the Kanamycin A structure during parameterization.

| Atom Description | Ring Position | GAFF Atom Type |

| Aliphatic Carbon | C1 | c3 |

| Carbon in CH-OH | C2' | c3 |

| Oxygen in Hydroxyl | O in C2'-OH | oh |

| Nitrogen in Amine | N in C6'-NH2 | n3 |

| Carbon in CH-NH2 | C6' | c3 |

Table 2: Example of Derived RESP Atomic Charges for a Kanamycin A Fragment The following table shows a hypothetical but representative set of RESP charges for the atoms of a hydroxyl group attached to a carbon atom. The exact values are dependent on the specific QM level of theory and fitting procedure used.

| Atom | Atom Type | Partial Charge (e) |

| C | c3 | +0.15 |

| O | oh | -0.65 |

| H (in OH) | ho | +0.42 |

Bonded Parameter Derivation

Once atom types are assigned, the parameters for bonded interactions (bond stretching, angle bending) and torsional (dihedral) angles are required. nih.gov The GAFF force field contains an extensive library of these parameters corresponding to its atom types. gromacs.org For most of the bonds, angles, and dihedrals within kanamycin A, the corresponding parameters can be directly adopted from the GAFF library.

In cases where a specific parameter is missing from the library, it must be derived. This is typically achieved by performing further QM calculations. For instance, missing bond and angle parameters can be obtained from the Hessian matrix (a matrix of second derivatives of the energy) calculated at the optimized geometry. Missing dihedral parameters are derived by performing a "torsional scan," where the dihedral angle of interest is systematically rotated and the QM energy is calculated at each step. A sinusoidal function is then fitted to this energy profile to extract the force constant and periodicity for the dihedral term. nih.gov

These newly derived or adopted parameters are typically compiled into a force field modification file (.frcmod in AMBER). This file, along with the ligand's atomic charges and coordinates, allows the molecule to be correctly modeled in a molecular simulation environment. nih.gov

Table 3: Illustrative Bond and Angle Parameters for Kanamycin A This table shows examples of the format for bond and angle parameters as they would appear in a force field file. The values are representative of those found in the GAFF force field.

| Parameter Type | Atoms Involved (by GAFF type) | Force Constant | Equilibrium Value |

| Bond | c3-n3 | 367.0 kcal/mol/Ų | 1.48 Š|

| Bond | c3-oh | 320.0 kcal/mol/Ų | 1.41 Š|

| Angle | c3-c3-oh | 50.0 kcal/mol/rad² | 109.5° |

| Angle | ho-c3-oh | 35.0 kcal/mol/rad² | 108.5° |

In a study on the inactivation of kanamycin A by the enzyme 4′-O-Nucleotidyltransferase, researchers similarly generated parameters for kanamycin A for use in hybrid QM/MM simulations. frontiersin.orgnih.gov Such parameterization is a prerequisite for studying molecular-level interactions, such as the binding of kanamycin to biological targets like the bacterial ribosome or G-quadruplexes, providing critical insights into its mechanism of action. mdpi.comnih.gov

Analytical Methodologies for Kanamycin a Research

Chromatographic Techniques for Kanamycin (B1662678) A Analysis

Chromatography is a cornerstone for the separation and quantification of Kanamycin A from complex mixtures. researchgate.net High-performance liquid chromatography (HPLC) is a particularly common and practical tool for this purpose. nih.govdntb.gov.ua The choice of chromatographic method and detector depends on the sample matrix, required sensitivity, and the specific goals of the analysis. nih.govproquest.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Kanamycin A. dntb.gov.ua To accommodate the polar nature of Kanamycin A, several HPLC modes are employed, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography. nih.gov However, because Kanamycin A lacks a significant chromophore, direct UV detection is often insensitive. proquest.com This limitation is typically overcome by coupling the HPLC system with more universal detectors like the Evaporative Light Scattering Detector (ELSD) or by employing pre- or post-column derivatization to attach a UV-active or fluorescent tag to the molecule. nih.govproquest.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of Kanamycin A. cancer.govasm.org This technique is particularly valuable for analyzing complex matrices and for quantifying low residue levels. asm.orgvetdergikafkas.org LC-MS/MS methods often utilize electrospray ionization (ESI) in positive ion mode, monitoring specific ion transitions to ensure accurate identification and quantification. cancer.gov For instance, a common transition monitored for Kanamycin A is from a parent ion of m/z 485 to a product ion of m/z 163. cancer.gov The high specificity of LC-MS/MS can often reduce the need for extensive sample cleanup compared to other methods. asm.org

Table 1: Examples of HPLC and LC-MS/MS Methods for Kanamycin A Analysis

| Technique | Column | Mobile Phase/Eluent | Detector | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| HPLC-UV | XBridge C18 (250 × 4.6 mm, 5 µm) | Isocratic: 0.1 M disodium (B8443419) tetraborate (B1243019) (pH 9.0)-water (20:80, v/v) with 0.5 g/L sodium octanesulphonate | UV (205 nm) | Not Specified | nih.govproquest.com |

| HPLC-FL | Eclipse XDB C8 (150 × 4.6 mm, 5 µm) | Not Specified | Fluorescence (Ex: 268 nm, Em: 318 nm) | LOD: 0.01 µg/mL | proquest.commdpi.com |

| HPLC-ELSD | Not Specified | Not Specified | ELSD | LOD: 0.2 µg/mL (Kanamycin A) | nih.gov |

| LC-MS/MS | Waters Acquity UPLC Glycan BEH Amide | Acetonitrile, 0.1% Formic Acid in water | MS/MS | Not Specified | cancer.gov |

| LC-MS/MS | ZIC-HILIC (100 × 2.1 mm, 5 µm) | Not Specified | MS/MS | LOQ: 50 ng/g (in tissue) | proquest.com |

| LC-MS/MS | Not Specified | Not Specified | MS/MS | LLOQ: 100 ng/mL | bioanalysis-zone.com |

| LC-MS/MS | Not Specified | Not Specified | MS/MS | LOD: 3.56 µg/kg (in milk) | vetdergikafkas.org |

| LC-MS | Not Specified | Not Specified | MS | LOD: 0.06 µg/ml; LOQ: 0.15 µg/ml (in plasma) | longdom.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Gas chromatography (GC) is another technique that has been applied to the analysis of Kanamycin A. researchgate.net However, due to the low volatility of aminoglycosides, direct GC analysis is not feasible. Therefore, derivatization is a mandatory step to convert the polar hydroxyl and amino groups into more volatile substitutes. jst.go.jp A common approach involves a two-step derivatization: trimethylsilylation of the hydroxyl groups followed by acylation of the amino groups. nih.gov For example, trimethylsilyl (B98337) derivatives (TMS) can be formed using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). jst.go.jp

The analysis is typically performed on a packed or capillary column, and detection is often achieved using mass spectrometry (GC-MS). jst.go.jpnih.gov The mass spectrometer can identify the derivatized Kanamycin A based on its specific mass spectrum and fragmentation patterns. jst.go.jp For instance, the fully silylated derivative of Kanamycin A has been reported to show a minute molecular ion peak at m/e 1276. jst.go.jp

Table 2: Example of a GC-MS Method for Kanamycin A Analysis

| Technique | Derivatization Reagent | Column | Operating Conditions | Key Mass Fragments (m/e) | Reference |

|---|

| GC-MS | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 1% OV-1 on silanized chromosorb W (1m x 3mm) | Programmed temperature: 250°C to 290°C (2°C/min) | 1276 (M+), 810, 723, 450, 360, 342 | jst.go.jp |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the identification and separation of Kanamycin A. unair.ac.idresearchgate.net The separation is typically achieved on silica (B1680970) gel plates. oup.comresearchgate.net Detection of the separated spots can be challenging due to Kanamycin A's lack of a UV chromophore. Visualization is commonly accomplished by spraying the plate with a chemical reagent that reacts with the amino groups of the antibiotic to produce a colored spot. oup.comnih.gov A 0.2% solution of ninhydrin (B49086) in ethanol (B145695) is a frequently used visualization reagent, with densitometric measurements often performed around 500 nm. oup.comresearchgate.netresearchgate.net

A more sensitive and specific approach is TLC-bioautography. unair.ac.idresearchgate.net This method combines the chromatographic separation of TLC with a biological detection system. After development of the chromatogram, the plate is put in contact with a culture medium inoculated with a susceptible bacterial strain, such as Escherichia coli. unair.ac.idresearchgate.net Zones of bacterial growth inhibition will appear at the locations corresponding to the antibiotic spots, allowing for highly sensitive and specific identification. unair.ac.id

Table 3: Examples of TLC Methods for Kanamycin A Analysis

| Technique | Stationary Phase | Mobile Phase | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| TLC-Densitometry | Silica gel | Methanol-25% ammonia-chloroform (3:2:1, v/v/v) | 0.2% Ninhydrin solution, densitometry at 500 nm | Not specified for Kanamycin A individually | oup.comresearchgate.net |

| TLC-Contact Bioautography | Silica gel 60 F254 | 10% potassium dihydrogen phosphate (B84403) solution | Bioautography with Escherichia coli ATCC 8739 | LOD: 0.75 µg; LOQ: 2.31 µg | unair.ac.id |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of Kanamycin A and its related substances. nih.govkuleuven.beresearchgate.net CE offers advantages such as high separation efficiency, rapid analysis times, and low consumption of reagents, making it a "greener" analytical alternative. kuleuven.becsic.es The separation in CE is based on the differential migration of charged analytes in an electric field. Given that Kanamycin A is positively charged in solution due to its amino groups, it is well-suited for CE analysis. psu.edu

Similar to HPLC, direct UV detection in CE is hampered by the weak chromophore of Kanamycin A. mdpi.com Therefore, pre-capillary derivatization is commonly employed. nih.govkuleuven.be Reagents like o-phthalaldehyde (B127526) (OPA) are used to introduce a UV-absorbing or fluorescent moiety, significantly enhancing detection sensitivity. nih.govkuleuven.be Capillary zone electrophoresis (CZE) is a frequently used mode for this analysis. kuleuven.be By optimizing parameters such as the separation buffer (e.g., borax (B76245) buffer), pH, and organic modifiers, excellent separation of Kanamycin A from its impurities can be achieved. nih.govkuleuven.be

Table 4: Examples of Capillary Electrophoresis Methods for Kanamycin A Analysis

| Technique | Derivatization Reagent | Separation Buffer | Detection Limit | Reference |

|---|---|---|---|---|

| CE | o-phthalaldehyde/mercaptoacetic acid | 30 mM borax (pH 10.0) with 16% (v/v) methanol (B129727) | 2 µg/ml | nih.gov |

| FASS-CE | o-phthalaldehyde/mercaptoacetic acid | Not specified | 0.1 µg/ml | nih.gov |

| CZE | 1,2-phthalic dicarboxaldehyde/mercaptoacetic acid | 30 mM borax (pH 10.0) with 16.0% (v/v) methanol | LOQ: 0.14% (m/m) for related substances | kuleuven.be |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Pre-column derivatization is a critical strategy to overcome the inherent low spectroscopic sensitivity of Kanamycin A, enabling its analysis by common detectors like UV-Visible or fluorescence detectors. proquest.com This process involves a chemical reaction that attaches a chromophoric or fluorophoric group to the Kanamycin A molecule, primarily targeting its reactive primary amine functions. proquest.com This not only enhances detectability but can also alter the polarity of the analyte, making it more suitable for separation by reversed-phase liquid chromatography. proquest.com

A variety of reagents have been successfully employed for the pre-column derivatization of Kanamycin A:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. mdpi.comtandfonline.com This reaction is rapid and the excess reagent does not need to be removed. tandfonline.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with amines to produce stable, highly fluorescent derivatives. proquest.commdpi.com

4-chloro-3,5-dinitrobenzotrifluoride (CNBF): Reacts with primary and secondary amines to yield a stable derivative that can be detected by UV absorption. proquest.commdpi.com An advantage of CNBF is that the excess reagent does not require removal after derivatization. proquest.com

Phenylisocyanate (PIC): Reacts with primary or secondary amines to form a stable N-aryl-N'-phenyl urea (B33335) derivative, which is detectable by UV. proquest.commdpi.com